![molecular formula C28H24N2O8 B4838311 5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4838311.png)
5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]
Vue d'ensemble
Description
'5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]', commonly known as PBI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. PBI is a versatile molecule that has been used in various fields, including materials science, drug delivery, and biomedical research.
Mécanisme D'action
The mechanism of action of PBI is not fully understood, but it is believed to interact with DNA and RNA. PBI has been shown to intercalate into DNA and RNA, which can lead to changes in their structure and function. PBI has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
PBI has been shown to have various biochemical and physiological effects. PBI has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. PBI has also been shown to have antibacterial and antifungal properties. PBI has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
PBI has several advantages for lab experiments. PBI is easy to synthesize and purify, making it readily available for research. PBI has low toxicity, making it safe to use in vitro and in vivo. However, PBI has some limitations for lab experiments. PBI has limited solubility in water, which can limit its use in aqueous environments. PBI can also be sensitive to light, which can affect its stability and fluorescence properties.
Orientations Futures
There are several future directions for PBI research. PBI can be further developed as a drug carrier for targeted drug delivery. PBI can also be used in the development of biosensors for DNA and RNA detection. PBI can be further studied for its potential as a photosensitizer for photodynamic therapy. PBI can also be studied for its potential as a fluorescent probe for imaging applications.
Conclusion:
In conclusion, PBI is a versatile molecule that has gained significant attention in scientific research due to its unique properties. PBI has been used in various fields, including materials science, drug delivery, and biomedical research. PBI has several advantages for lab experiments, including easy synthesis and low toxicity, but also has some limitations, including limited solubility and sensitivity to light. There are several future directions for PBI research, including drug delivery, biosensors, and photodynamic therapy.
Applications De Recherche Scientifique
PBI has been extensively used in scientific research due to its unique properties. PBI has been used as a fluorescent probe to study DNA interactions, as a drug carrier for targeted drug delivery, and as a photosensitizer for photodynamic therapy. PBI has also been used in the development of organic solar cells and electronic devices.
Propriétés
IUPAC Name |
2-(3-hydroxypropyl)-5-[4-[2-(3-hydroxypropyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O8/c31-13-1-11-29-25(33)21-9-7-19(15-23(21)27(29)35)37-17-3-5-18(6-4-17)38-20-8-10-22-24(16-20)28(36)30(26(22)34)12-2-14-32/h3-10,15-16,31-32H,1-2,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVLWVKEQVNKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)CCCO)OC4=CC5=C(C=C4)C(=O)N(C5=O)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4838238.png)
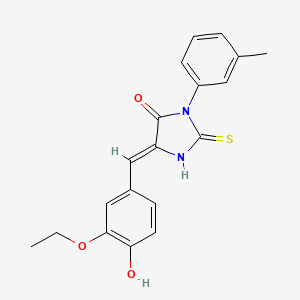
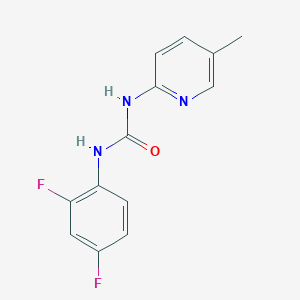

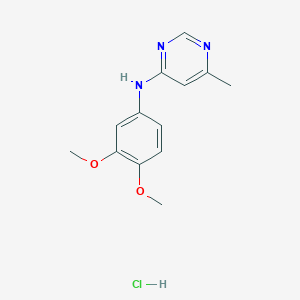
![N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)amino]nicotinamide](/img/structure/B4838259.png)
![(2-bromo-4-{[1-(4-hydroxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4838275.png)
![2-methyl-4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4838282.png)
![ethyl 2-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4838289.png)
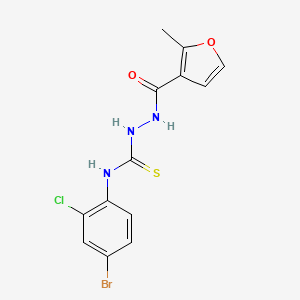

![8-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4838318.png)
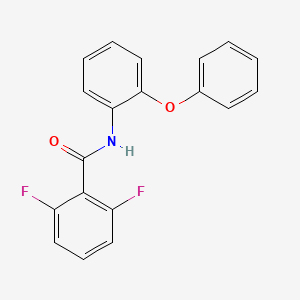
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4838327.png)
